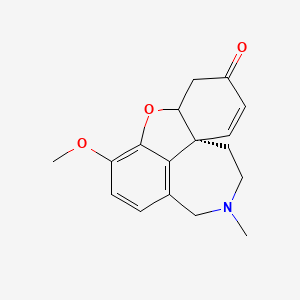

(+/-)-Narwedine

Description

BenchChem offers high-quality (+/-)-Narwedine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (+/-)-Narwedine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H19NO3 |

|---|---|

Molecular Weight |

285.34 g/mol |

IUPAC Name |

(1S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-one |

InChI |

InChI=1S/C17H19NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,14H,7-10H2,1-2H3/t14?,17-/m0/s1 |

InChI Key |

QENVUHCAYXAROT-JRZJBTRGSA-N |

Isomeric SMILES |

CN1CC[C@@]23C=CC(=O)CC2OC4=C(C=CC(=C34)C1)OC |

Canonical SMILES |

CN1CCC23C=CC(=O)CC2OC4=C(C=CC(=C34)C1)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Biosynthesis of Narwedine in Narcissus Species: A Technical Guide for Researchers

An In-depth Examination of the Core Biosynthetic Pathway, Enzyme Kinetics, and Analytical Methodologies

This technical guide provides a comprehensive overview of the biosynthesis of narwedine, a key Amaryllidaceae alkaloid and a direct precursor to galanthamine (B1674398), an important therapeutic agent for Alzheimer's disease. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the enzymatic steps, relevant quantitative data, and experimental protocols essential for studying this vital metabolic pathway in Narcissus species.

Introduction to Narwedine and its Significance

Narwedine is a member of the Amaryllidaceae alkaloid family, a large and structurally diverse group of nitrogen-containing specialized metabolites found predominantly in plants of the Amaryllidaceae family, such as Narcissus (daffodils) and Galanthus (snowdrops).[1] Narwedine holds a critical position in the biosynthesis of galanthamine, serving as its immediate oxidized precursor.[2] The conversion of narwedine to galanthamine is a key step in the formation of this valuable pharmaceutical. Understanding the biosynthetic pathway of narwedine is therefore crucial for efforts aimed at its biotechnological production and the optimization of galanthamine yields from natural sources.

The Biosynthetic Pathway of Narwedine

The biosynthesis of narwedine begins with the aromatic amino acids L-phenylalanine and L-tyrosine, which serve as the primary precursors.[3] The pathway involves a series of enzymatic reactions, including deamination, hydroxylation, decarboxylation, condensation, methylation, and a critical intramolecular phenol-oxidative coupling reaction.

The initial steps involve the conversion of L-phenylalanine to 3,4-dihydroxybenzaldehyde (B13553) and L-tyrosine to tyramine (B21549).[3] These two intermediates then condense to form the central precursor to all Amaryllidaceae alkaloids, norbelladine (B1215549).[4] Subsequent methylation and oxidative coupling lead to the formation of N-demethylnarwedine, which is then methylated to yield narwedine.

Key Enzymes and Intermediates

The biosynthetic journey from primary metabolites to narwedine is orchestrated by a series of specialized enzymes:

-

Phenylalanine Ammonia-Lyase (PAL): Initiates the phenylpropanoid pathway by converting L-phenylalanine to cinnamic acid.[3]

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.[3]

-

Tyrosine Decarboxylase (TYDC): Catalyzes the conversion of L-tyrosine to tyramine.[3]

-

Norbelladine Synthase (NBS): Believed to be involved in the condensation of tyramine and 3,4-dihydroxybenzaldehyde to form norbelladine.

-

Norbelladine 4'-O-methyltransferase (N4OMT): Specifically methylates the 4'-hydroxyl group of norbelladine to produce 4'-O-methylnorbelladine.

-

Cytochrome P450 CYP96T1: A key enzyme that catalyzes the intramolecular para-ortho' C-C phenol (B47542) coupling of 4'-O-methylnorbelladine to form N-demethylnarwedine.[3]

-

N-demethylnarwedine N-methyltransferase: The final step involves the N-methylation of N-demethylnarwedine to produce narwedine.

Quantitative Data

A critical aspect of understanding any biosynthetic pathway is the quantitative characterization of its enzymes and the measurement of its intermediates. The following tables summarize the available quantitative data for the narwedine biosynthetic pathway in Narcissus and related species. It is important to note that kinetic data for several enzymes in Narcissus species are not yet available in the literature.

Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | Vmax | kcat | Source Organism | Reference |

| N4OMT | Norbelladine | 1.6 | - | 1.3 min⁻¹ | Narcissus sp. aff. pseudonarcissus | [5] |

| N4OMT | N-methylnorbelladine | 1.9 | - | 2.6 min⁻¹ | Narcissus sp. aff. pseudonarcissus | [5] |

| N4OMT | S-adenosyl-L-methionine | 28.5 | - | - | Narcissus sp. aff. pseudonarcissus | [5] |

| PAL | L-Phenylalanine | 101.3 | 4.858 µmol min⁻¹ | 3.36 s⁻¹ | Cistanche deserticola (for reference) | [6] |

| TYDC | L-Tyrosine | 249.7 | 6.424 µM min⁻¹ | - | Rehmannia glutinosa (for reference) | [7] |

| TYDC | L-DOPA | 273.8 | 1.878 µM min⁻¹ | - | Rehmannia glutinosa (for reference) | [7] |

Metabolite Concentrations in Narcissus Species

Quantitative data for the direct precursors of narwedine are scarce in the literature, with most studies focusing on the end-product galanthamine. One study detected 4'-O-methylnorbelladine in the flower tissues of Narcissus pseudonarcissus 'King Alfred', but did not provide a quantitative value.[8] The table below presents a selection of alkaloid concentrations from various Narcissus species to provide context, though specific concentrations of narwedine and its immediate precursors are often not reported.

| Metabolite | Species | Tissue | Concentration (µg/g DW) | Method | Reference |

| Galanthamine | Narcissus confusus | Leaves | 301.0 | GC-MS | [5] |

| Galanthamine | Narcissus bujei | Leaves | 103.2 | GC-MS | [5] |

| Galanthamine | Narcissus pseudonarcissus cv. Carlton | Bulbs | 452 ± 73 (µg/g FW) | LC-MS | [9] |

| Galanthamine | Narcissus pseudonarcissus cv. Fortune | Bulbs | 285 ± 47 (µg/g FW) | LC-MS | [9] |

| Haemanthamine | Narcissus bujei | Leaves | 141.1 | GC-MS | [5] |

| Homolycorine | Narcissus bujei | Leaves | 135.8 | GC-MS | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the narwedine biosynthetic pathway.

Alkaloid Extraction from Narcissus Bulbs

This protocol is adapted from methodologies used for the analysis of Amaryllidaceae alkaloids.[9]

Materials:

-

Narcissus bulbs

-

Liquid nitrogen

-

Lyophilizer

-

Vortex mixer

-

Centrifuge

-

Filtration apparatus (e.g., syringe filters, 0.22 µm)

Procedure:

-

Harvest fresh Narcissus bulbs and wash them thoroughly to remove any soil and debris.

-

Freeze the bulbs in liquid nitrogen and immediately lyophilize them for 72 hours until completely dry.

-

Grind the lyophilized bulbs into a fine powder using a mortar and pestle or a grinder.

-

Weigh approximately 300 mg of the powdered bulb tissue into a centrifuge tube.

-

Add 5 mL of methanol to the tube.

-

Incubate the mixture for 16 hours at 37°C with shaking (200 rpm).

-

Centrifuge the mixture at 10,000 x g for 10 minutes.

-

Carefully collect the supernatant.

-

Re-extract the remaining pellet with an additional 5 mL of methanol for 30 minutes under the same conditions.

-

Centrifuge again and combine the two methanol supernatants.

-

Filter the combined extract through a 0.22 µm syringe filter into a clean vial for LC-MS/MS analysis.

Quantitative Analysis of Alkaloids by LC-MS/MS

This protocol provides a general framework for the quantification of narwedine and its precursors. Specific parameters may need to be optimized based on the available instrumentation.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

C18 reversed-phase column.

Reagents:

-

Solvent A: 0.1% Formic acid in water

-

Solvent B: 0.1% Formic acid in acetonitrile

-

Authentic standards of narwedine, N-demethylnarwedine, 4'-O-methylnorbelladine, and norbelladine.

Procedure:

-

Chromatographic Separation:

-

Inject 5-10 µL of the filtered alkaloid extract onto the C18 column.

-

Use a gradient elution program, for example:

-

0-2 min: 10% B

-

2-15 min: Linear gradient from 10% to 90% B

-

15-20 min: Hold at 90% B

-

20-21 min: Return to 10% B

-

21-25 min: Re-equilibrate at 10% B

-

-

Set the flow rate to 0.5 mL/min.

-

-

Mass Spectrometry Detection:

-

Operate the mass spectrometer in positive ion mode (ESI+).

-

Develop a Multiple Reaction Monitoring (MRM) method for each target analyte. This involves determining the precursor ion (M+H)⁺ and a specific product ion for each compound.

-

Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for each MRM transition to achieve maximum sensitivity.

-

-

Quantification:

-

Prepare a series of standard solutions of each analyte of known concentrations.

-

Generate a calibration curve for each compound by plotting the peak area against the concentration.

-

Quantify the amount of each analyte in the plant extracts by comparing their peak areas to the respective calibration curves.

-

Heterologous Expression and Assay of Norbelladine 4'-O-methyltransferase (N4OMT)

This protocol is based on the characterization of NpN4OMT from Narcissus sp. aff. pseudonarcissus.

1. Heterologous Expression:

-

The coding sequence of N4OMT is cloned into a suitable expression vector (e.g., pET vector with a His-tag).

-

The recombinant plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium.

-

Protein expression is induced by the addition of IPTG when the culture reaches a specific optical density.

-

Cells are harvested by centrifugation and stored at -80°C.

2. Protein Purification:

-

The cell pellet is resuspended in a lysis buffer and sonicated to release the cellular contents.

-

The lysate is clarified by centrifugation.

-

The supernatant containing the His-tagged N4OMT is loaded onto a Ni-NTA affinity chromatography column.

-

The column is washed to remove non-specifically bound proteins.

-

The N4OMT protein is eluted from the column using a buffer containing imidazole.

-

The purity of the protein is assessed by SDS-PAGE.

3. Enzyme Assay:

-

The standard assay mixture (200 µL) contains:

-

50 mM Tris-HCl buffer (pH 7.5)

-

100 µM Norbelladine (substrate)

-

200 µM S-adenosyl-L-methionine (SAM) (co-substrate)

-

5 mM MgCl₂

-

Purified N4OMT enzyme

-

-

The reaction is initiated by the addition of the enzyme.

-

The mixture is incubated at 30°C for a defined period (e.g., 30 minutes).

-

The reaction is stopped by the addition of an equal volume of methanol or by heat inactivation.

-

The formation of 4'-O-methylnorbelladine is analyzed and quantified by LC-MS/MS as described in section 4.2.

Enzyme Assay for Cytochrome P450 CYP96T1

This protocol is adapted from the characterization of CYP96T1 from Narcissus sp. aff. pseudonarcissus.[3]

Materials:

-

Insect cells (e.g., Sf9) infected with a baculovirus expressing CYP96T1.

-

Potassium phosphate (B84403) buffer (30 mM, pH 8.0).

-

NADPH.

-

4'-O-methylnorbelladine (substrate).

-

Ethyl acetate (B1210297).

Procedure:

-

Prepare the assay mixture in a total volume of 200 µL containing:

-

30 mM Potassium phosphate buffer (pH 8.0)

-

1.25 mM NADPH

-

10 µM 4'-O-methylnorbelladine

-

70 µL of virus-infected Sf9 cell suspension

-

-

Incubate the assays for 2-4 hours at 30°C.

-

Stop the reaction by adding an equal volume of ethyl acetate.

-

Vortex the mixture thoroughly to extract the products.

-

Centrifuge to separate the phases.

-

Carefully remove the upper ethyl acetate layer and evaporate it to dryness under a stream of nitrogen.

-

Resuspend the residue in a suitable solvent (e.g., methanol) for LC-MS/MS analysis to detect the formation of N-demethylnarwedine.

Visualizations

The following diagrams illustrate the narwedine biosynthetic pathway and a typical experimental workflow for enzyme characterization.

Caption: The biosynthetic pathway of narwedine from L-phenylalanine and L-tyrosine.

Caption: A generalized workflow for the characterization of a biosynthetic enzyme.

Conclusion and Future Directions

The biosynthesis of narwedine in Narcissus species is a complex and fascinating pathway that is central to the production of the Alzheimer's drug galanthamine. While significant progress has been made in identifying the key enzymes and intermediates, this technical guide highlights areas where further research is needed. Specifically, the kinetic characterization of several enzymes in the early stages of the pathway within Narcissus remains to be fully elucidated. Furthermore, quantitative data on the in planta concentrations of key intermediates such as norbelladine, 4'-O-methylnorbelladine, and N-demethylnarwedine are largely unavailable.

Future research efforts should focus on:

-

The heterologous expression and detailed kinetic analysis of PAL, C4H, and TYDC from Narcissus species.

-

The development of sensitive and robust analytical methods for the routine quantification of all intermediates in the narwedine pathway.

-

Metabolomic and transcriptomic studies across different Narcissus species and tissues to identify regulatory points in the pathway and to discover novel enzyme variants with improved catalytic properties.

A more complete understanding of the narwedine biosynthetic pathway will not only advance our fundamental knowledge of plant specialized metabolism but also pave the way for the metabolic engineering of plants and microorganisms for the sustainable and high-yield production of galanthamine and other valuable Amaryllidaceae alkaloids.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Amaryllidaceae alkaloids: biosynthesis and methods for enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cloning and characterization of a tyrosine decarboxylase involved in the biosynthesis of galanthamine in Lycoris aurea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Kinetic and in silico structural characterization of norbelladine O-methyltransferase of Amaryllidaceae alkaloids biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Narwedine Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Narwedine, a tetracyclic alkaloid belonging to the Amaryllidaceae family, serves as a crucial biosynthetic precursor to galanthamine, a well-established acetylcholinesterase inhibitor used in the management of Alzheimer's disease.[1] The presence of two stereogenic centers in the narwedine molecule gives rise to a pair of enantiomers, (+)-narwedine and (-)-narwedine, which exhibit distinct biological activities and physicochemical properties. This technical guide provides a comprehensive overview of the chemical structure, absolute stereochemistry, and analytical methodologies pertinent to the enantiomers of narwedine.

Chemical Structure and Stereochemistry

The chemical structure of narwedine is characterized by a dibenzofuran (B1670420) core fused to a seven-membered azepine ring. The systematic IUPAC name for the naturally occurring levorotatory enantiomer, (-)-narwedine, is (4aS,8aS)-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-one.[2] The absolute configuration of (-)-narwedine has been determined to be (4aS,8aS).[2] Consequently, its enantiomer, (+)-narwedine, possesses the (4aR,8aR) configuration.

The relationship between narwedine and its more widely known derivative, galanthamine, is pivotal. The stereoselective reduction of the C6-keto group of (-)-narwedine yields (-)-galanthamine, highlighting the importance of obtaining enantiomerically pure narwedine.

Figure 1: Chemical structures of (+)- and (-)-narwedine enantiomers.

Physicochemical and Spectroscopic Data

The distinct stereochemistry of narwedine enantiomers gives rise to differences in their interaction with plane-polarized light, a property quantified by specific optical rotation. Other physicochemical properties are generally identical for enantiomers, while properties of the racemic mixture can differ, such as the melting point.

| Property | (+/-)-Narwedine (Racemic) | (-)-Narwedine | (+)-Narwedine |

| CAS Number | 1668-86-6 | 510-77-0 | Not available |

| Molecular Formula | C₁₇H₁₉NO₃ | C₁₇H₁₉NO₃ | C₁₇H₁₉NO₃ |

| Molecular Weight | 285.34 g/mol | 285.34 g/mol | 285.34 g/mol |

| Melting Point | 198-199 °C | 184-190 °C[2] | 184-190 °C (expected) |

| Specific Optical Rotation ([α]D) | 0° (by definition) | Data not available | Data not available |

| ¹³C NMR | See PubChem CID 10356588[3] | See PubChem CID 10356588[3] | See PubChem CID 10356588[3] |

| IR Spectrum | Not available | Available in Patent WO2007010412A2[4] | Not available |

| X-ray Powder Diffractogram | Not available | Available in Patent WO2007010412A2[4] | Not available |

Experimental Protocols

Resolution of Racemic Narwedine by Crystallization-Induced Dynamic Resolution

A highly efficient method for obtaining enantiomerically pure (-)-narwedine from the racemate is through crystallization-induced dynamic resolution. This process takes advantage of the fact that narwedine can racemize in solution via a retro-Michael reaction, allowing for the conversion of the undesired (+)-enantiomer into the desired (-)-enantiomer, which is then selectively crystallized.

Protocol:

-

A solution of racemic narwedine ((±)-narwedine) is prepared in a suitable solvent system, typically a mixture of ethanol (B145695) and triethylamine (B128534) (EtOH/Et₃N).[5]

-

The solution is seeded with a small quantity (catalytic amount, e.g., 1-2.5 mol%) of pure (-)-narwedine crystals.[5]

-

The mixture is stirred at a controlled temperature, allowing the solution to equilibrate. The less soluble (-)-narwedine preferentially crystallizes out of the solution.

-

As (-)-narwedine crystallizes, the equilibrium in the solution is shifted, causing the dissolved (+)-narwedine to racemize to maintain a 1:1 ratio of enantiomers in solution.

-

This dynamic process continues, leading to the gradual conversion of the racemic mixture into solid, enantiomerically pure (-)-narwedine.

-

The crystalline (-)-narwedine is isolated by filtration, washed with a cold solvent, and dried.

Figure 2: Workflow for the resolution of racemic narwedine.

Structural Elucidation by X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration of chiral molecules.

Methodology:

-

High-quality single crystals of an enantiomerically pure narwedine salt are grown from a suitable solvent by slow evaporation.

-

A selected crystal is mounted on a goniometer and placed in a monochromatic X-ray beam.[6]

-

Diffraction data are collected as the crystal is rotated.[6]

-

The resulting diffraction pattern is used to solve the crystal structure, providing precise atomic coordinates.[6]

-

The absolute configuration is determined by analyzing the anomalous dispersion of the X-rays, often quantified by the Flack parameter.[6] A crystal structure of narwedine is available in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 272882.[2]

Chiroptical Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule and provides information about its stereochemistry.

Methodology:

-

Solutions of the individual narwedine enantiomers are prepared in a suitable transparent solvent (e.g., methanol (B129727) or acetonitrile).

-

The CD spectra are recorded over a specific wavelength range, typically in the UV region where chromophores are present.[7]

-

Enantiomers will exhibit mirror-image CD spectra, with positive and negative Cotton effects of equal magnitude at the same wavelengths.[7]

-

The sign and intensity of the Cotton effects can be correlated with the absolute configuration of the enantiomers, often with the aid of computational chemistry.[7]

Biological Activity

The enantiomers of narwedine exhibit differential biological activity, a common phenomenon for chiral molecules interacting with a chiral biological environment such as enzymes and receptors.[8]

-

(-)-Narwedine: This enantiomer has been shown to be an inhibitor of several enzymes, including:

-

Acetylcholinesterase (AChE)

-

Butyrylcholinesterase (BChE)

-

Prolyl endopeptidase[1] This inhibitory profile is consistent with its role as a precursor to (-)-galanthamine, a known AChE inhibitor.

-

-

(+)-Narwedine: The biological activity of (+)-narwedine is less well-documented in the readily available scientific literature. Generally, for many chiral drugs, one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to side effects.[9] Given that (-)-galanthamine is the active therapeutic agent, it is plausible that (+)-narwedine exhibits significantly lower or negligible acetylcholinesterase inhibitory activity.

Conclusion

The stereochemistry of narwedine is of paramount importance, particularly in the context of its role as a precursor for the synthesis of (-)-galanthamine. The ability to efficiently resolve racemic narwedine through crystallization-induced dynamic resolution is a key step in the large-scale production of this important therapeutic agent. The distinct physicochemical and biological properties of the narwedine enantiomers underscore the critical role of stereochemistry in drug development and molecular recognition. Further investigation into the specific biological activities of (+)-narwedine could provide a more complete understanding of its pharmacological profile.

References

- 1. Biological and pharmacological activities of amaryllidaceae alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Narwedine | C17H19NO3 | CID 10356588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. WO2007010412A2 - Syntheses and preparations of narwedine and related novel compounds - Google Patents [patents.google.com]

- 5. Collection - Crystallization-Induced Dynamic Resolution of a Diarylmethylamine toward the Synthesis of a Potent TRPM8 Inhibitor - Organic Process Research & Development - Figshare [acs.figshare.com]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

Spectroscopic Profile of (+/-)-Narwedine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the Amaryllidaceae alkaloid, (+/-)-Narwedine. The information presented herein is crucial for the identification, characterization, and quality control of this important synthetic precursor to galanthamine, a compound used in the management of Alzheimer's disease. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for (+/-)-Narwedine, typically recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Spectroscopic Data

Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms in a molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 6.93 | d | 12.8 | H-1 |

| 6.64 | ABq | 8.5 | H-10, H-11 |

| 6.00 | d | 12.8 | H-2 |

| 4.68 | m | H-4a | |

| 4.06 | d | 16.0 | H-8a |

| 3.80 | s | OCH₃ | |

| 3.70 | d | 16.0 | H-8a' |

| 3.02 - 3.28 | m | H-4, H-5 | |

| 2.71 | dd | 19.2, 3.2 | H-7 |

| 2.41 | s | NCH₃ | |

| 2.15 - 2.30 | m | H-7' | |

| 1.75 - 1.90 | m | H-6 |

¹³C NMR Spectroscopic Data

Carbon NMR provides information about the carbon framework of a molecule.

| Chemical Shift (δ) ppm | Carbon Atom Assignment |

| 194.4 | C=O (C-3) |

| 147.0 | C-12 |

| 144.4 | C-11a |

| 144.0 | C-2 |

| 130.6 | C-1 |

| 129.4 | C-7a |

| 127.1 | C-11 |

| 122.0 | C-10 |

| 111.9 | C-9 |

| 88.0 | C-4a |

| 60.7 | C-8a |

| 56.0 | OCH₃ |

| 54.1 | C-5 |

| 49.0 | C-12a |

| 42.5 | NCH₃ |

| 37.3 | C-7 |

| 33.3 | C-6 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of (+/-)-Narwedine is typically obtained using a potassium bromide (KBr) pellet.

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3014 | C-H stretch | Aromatic |

| 2919, 2844 | C-H stretch | Aliphatic |

| 1681 | C=O stretch | α,β-Unsaturated Ketone |

| 1618, 1587, 1505 | C=C stretch | Aromatic |

| 1440 | C-H bend | Aliphatic |

| 1285, 1265, 1212 | C-O stretch | Aryl Ether |

| 1167, 1146, 1133, 1102, 1050, 1029, 1000 | Fingerprint Region |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The molecular formula of Narwedine is C₁₇H₁₉NO₃, with a molecular weight of 285.34 g/mol .[1] Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of Amaryllidaceae alkaloids like narwedine.

| m/z | Interpretation |

| 286 | [M+H]⁺ (Protonated Molecule) |

| 270 | [M+H - CH₄]⁺ or [M+H - O]⁺ |

| 226 | Further fragmentation |

| 211 | Further fragmentation |

Experimental Protocols

The following sections describe the general methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A few milligrams of the (+/-)-Narwedine sample are dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer. For ¹H NMR, the spectral width is typically set from -2 to 12 ppm, with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is acquired with a spectral width of 0 to 220 ppm.

IR Spectroscopy

Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid (+/-)-Narwedine sample is finely ground with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.[2][3] The mixture is then compressed in a pellet press under high pressure to form a thin, transparent pellet.[2][4]

Instrumentation and Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier-transform infrared (FTIR) spectrometer. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.[5]

Mass Spectrometry

Sample Preparation: The (+/-)-Narwedine sample is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, to a concentration of approximately 1 mg/mL. The solution may be further diluted for analysis.

Instrumentation and Data Acquisition (ESI-MS): The sample solution is introduced into the electrospray ionization source of a mass spectrometer, often coupled with a liquid chromatography system. The analysis is typically performed in positive ion mode. The mass spectrum is acquired over a mass range that includes the expected molecular ion, for instance, from m/z 50 to 500. For tandem mass spectrometry (MS/MS), the protonated molecular ion ([M+H]⁺ at m/z 286) is selected and subjected to collision-induced dissociation (CID) to generate fragment ions, providing further structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthetic compound like (+/-)-Narwedine.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of (+/-)-Narwedine.

References

A Technical Guide to the Physical and Chemical Properties of Racemic Narwedine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Racemic narwedine, a tetracyclic alkaloid, is a pivotal intermediate in the total synthesis of galanthamine, a medication employed in the management of mild to moderate Alzheimer's disease.[1][2] As the direct precursor to galanthamine, a thorough understanding of the physicochemical properties of its racemic form is essential for the optimization of synthetic routes, resolution processes, and the development of novel derivatives. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of racemic narwedine, detailed experimental protocols from cited literature, and visualizations of relevant chemical and biological pathways.

Physical Properties

The physical properties of racemic narwedine are fundamental to its handling, purification, and formulation. While specific experimental data for the racemate is limited in publicly available literature, the following table summarizes the known information. It is important to note that racemic mixtures can exhibit different physical properties, such as melting point and solubility, compared to their pure enantiomers.[3]

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₁₉NO₃ | [1][4] |

| Molecular Weight | 285.34 g/mol | [1][4] |

| Appearance | Solid | [4] |

| Melting Point | Not explicitly reported for the racemate. Racemic compounds may have a different melting point than the pure enantiomers. | N/A |

| Boiling Point | Not reported; likely decomposes at high temperatures. | N/A |

| Solubility | Slightly soluble in DMSO (0.1-1 mg/mL). | [4] |

| Optical Activity | Optically inactive. | [3] |

Chemical Properties

The chemical properties of racemic narwedine are dictated by its molecular structure, which features a ketone, a tertiary amine, an ether linkage, and an aromatic ring.

| Property | Value/Description | Source(s) |

| IUPAC Name | (±)-(4aS,8aS)-3-methoxy-11-methyl-4a,5,9,10,11,12-hexahydro-6H-benzofuro[3a,3,2-ef][5]benzazepin-6-one | [1] |

| Synonyms | (±)-Narwedine, Racemic Galanthaminone, (±)-Galanthamine, 3-deoxy-3-oxo- | [1] |

| pKa | Not explicitly reported. | N/A |

| Stability | Solutions of (-)-narwedine in tetrahydrofuran (B95107) are known to undergo racemization. | [2] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of racemic narwedine.

| Technique | Data | Source(s) |

| Mass Spectrometry (GC-MS) | Major fragments observed at m/z: 285 (M+), 284, 225, 174. | [1] |

| Infrared (IR) Spectroscopy | An IR spectrum for (-)-narwedine is available, but a specific spectrum for the racemate is not provided in the searched literature. Key functional groups expected to show absorption bands include C=O (ketone), C-N (amine), C-O-C (ether), and aromatic C-H. | [2] |

| ¹H Nuclear Magnetic Resonance (¹H NMR) | A specific experimental ¹H NMR spectrum for racemic narwedine is not readily available. In an achiral solvent, the ¹H NMR spectrum of a racemic mixture is typically identical to that of the individual enantiomers. | N/A |

| ¹³C Nuclear Magnetic Resonance (¹³C NMR) | A ¹³C NMR spectrum is available on PubChem, though it is not specified if it is for the racemic mixture or an enantiomer. | [1] |

Experimental Protocols

Synthesis of Racemic Narwedine via Oxidative Phenolic Coupling

A common method for the synthesis of racemic narwedine involves the biomimetic oxidative coupling of a norbelladine (B1215549) derivative.[6]

Protocol:

-

Precursor Synthesis: Synthesize the appropriate N-substituted 4-hydroxyphenylethyl-3-methoxy-benzamide precursor.

-

Oxidative Coupling: Dissolve the precursor in a suitable solvent system, such as a mixture of chloroform (B151607) and water.[2]

-

Addition of Oxidant and Base: Add potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) as the oxidizing agent and sodium bicarbonate (NaHCO₃) as the base.[2]

-

Reaction Conditions: Heat the reaction mixture, for example, at 60°C for 1.5 hours.[2]

-

Workup and Purification: After the reaction is complete, perform an aqueous workup to remove inorganic salts. Purify the crude product by column chromatography to yield racemic narwedine.[2]

Crystallization-Induced Dynamic Resolution of Racemic Narwedine

Racemic narwedine can be resolved to obtain the desired enantiomer, (-)-narwedine, through a dynamic resolution process.[7][8]

Protocol:

-

Dissolution: Dissolve racemic narwedine in a solvent mixture, such as ethanol (B145695) and triethylamine.[7][8]

-

Seeding: Introduce a catalytic amount of seed crystals of the desired enantiomer, (-)-narwedine, or (+)-galanthamine.[7][8]

-

Equilibration: Allow the mixture to equilibrate. The presence of the seed crystals induces the preferential crystallization of the desired enantiomer, while the dissolved enantiomer in solution undergoes racemization through a retro-Michael/Michael addition sequence, continuously feeding the crystallization of the desired enantiomer.[9]

-

Isolation: Collect the enantiomerically enriched crystals by filtration.

-

Recycling: The mother liquor, containing the remaining racemate, can be subjected to subsequent cycles of resolution to improve the overall yield.[7]

Visualizations

Synthetic and Resolution Pathway of Narwedine

Caption: Synthesis of racemic narwedine and its dynamic resolution.

Biological Target of Galanthamine Derived from Narwedine

Caption: Inhibition of Acetylcholinesterase by Galanthamine.

Conclusion

Racemic narwedine is a compound of significant interest in medicinal chemistry due to its role as a key precursor to galanthamine. While a considerable amount of information exists regarding its synthesis and chiral resolution, specific quantitative physical data for the racemic form, such as its melting point and pKa, are not well-documented in the available literature. Further characterization of the racemate would be beneficial for process chemistry and the development of related compounds. The provided experimental protocols and pathway visualizations offer a solid foundation for researchers working with this important molecule.

References

- 1. Narwedine | C17H19NO3 | CID 10356588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US20080306257A1 - Syntheses and Preparations of Narwedine and Related Novel Compounds - Google Patents [patents.google.com]

- 3. NP-MRD: 1H NMR Spectrum (1D, 700 MHz, H2O, experimental) (NPM0000006) [np-mrd.org]

- 4. caymanchem.com [caymanchem.com]

- 5. Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An efficient synthesis of (±)-narwedine and (±)-galanthamine by an improved phenolic oxidative coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00001C [pubs.rsc.org]

- 9. soc.chim.it [soc.chim.it]

The Biogenic Keystone: A Technical Guide to (+/-)-Narwedine as a Precursor to Galanthamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the pivotal role of (+/-)-narwedine in the biosynthesis of galanthamine (B1674398), a critical therapeutic agent for Alzheimer's disease. We will delve into the biosynthetic pathway, present comparative quantitative data from various synthetic methodologies, and provide detailed experimental protocols for key transformations. Visualizations of the biosynthetic pathway and experimental workflows are included to facilitate a comprehensive understanding.

Introduction: The Significance of Galanthamine and its Precursor

Galanthamine, an Amaryllidaceae alkaloid, is a potent, reversible, and competitive inhibitor of the acetylcholinesterase (AChE) enzyme.[1] Its therapeutic importance in the symptomatic treatment of mild to moderate Alzheimer's disease has driven extensive research into its synthesis and natural production.[2] The natural supply of galanthamine from plants like daffodils and snowdrops is often low and costly, necessitating the development of efficient synthetic and semi-synthetic production methods.[3]

Central to many of these synthetic strategies, and to the natural biosynthetic pathway itself, is the precursor molecule narwedine.[4] Specifically, the stereoselective reduction of (-)-narwedine yields the biologically active (-)-galanthamine.[1] Understanding the conversion of narwedine to galanthamine is therefore crucial for optimizing the production of this vital pharmaceutical.

The Biosynthetic Pathway of Galanthamine

The biosynthesis of galanthamine in plants is a multi-step enzymatic process that begins with the amino acids phenylalanine and tyrosine.[5] A key step is the intramolecular oxidative phenol (B47542) coupling of 4'-O-methylnorbelladine, which is catalyzed by a cytochrome P-450 dependent enzyme.[4] This reaction forms the tetracyclic core structure of the narwedine-type alkaloids.[4]

The resulting intermediate, narwedine, is then stereoselectively reduced to form galanthamine. This final reduction step is critical for the bioactivity of the resulting molecule, as only the (-) enantiomer of galanthamine exhibits the desired therapeutic effects.

Biosynthetic pathway of Galanthamine.

Quantitative Data on Narwedine to Galanthamine Conversion

A variety of methods have been developed for the synthesis of galanthamine from narwedine or its precursors. The following table summarizes the quantitative data from several key approaches, highlighting the differences in yields and conditions.

| Method/Step | Key Reagents/Enzymes | Substrate | Product | Yield (%) | Reference |

| Biomimetic Oxidative Coupling | |||||

| Barton's Method | K3Fe(CN)6 | 4'-O-Methylnorbelladine derivative | (±)-Narwedine derivative | 1.4 | [3] |

| Improved Oxidative Coupling | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | N-formyl norbelladine derivative | Narwedine-type product | 85 | [1] |

| Laccase-Mediated Coupling | Laccase (from Trametes versicolor), TEMPO | N-formyl-2-bromo-O-methylnorbelladine | N-formyl-1-bromo-narwedine | 65 (total yield of 34% for galanthamine) | [1] |

| Reduction of Narwedine | |||||

| Chemical Reduction | Lithium aluminum hydride (LiAlH4) | (±)-Narwedine | (±)-Galanthamine and (±)-epi-Galanthamine | 61 (Galanthamine), 39 (epi-Galanthamine) | [4] |

| Stereoselective Reduction | L-selectride | (-)-Narwedine | (-)-Galanthamine | Nearly quantitative | [1] |

| Resolution and Conversion | |||||

| Crystallization-Induced Resolution | Catalytic (-)-Narwedine seed | (±)-Narwedine | (-)-Narwedine | 84 | [6] |

| Industrial Scale Process | K3Fe(CN)6 coupling, resolution, and L-selectride reduction | Veratraldehyde (initial precursor) | (-)-Galanthamine | 12.4 (overall) | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments in the conversion of narwedine precursors to galanthamine.

Laccase/TEMPO Mediated Oxidative Coupling of a Norbelladine Derivative

This protocol describes a greener, enzymatic approach to the synthesis of a narwedine precursor.

-

Preparation of the Reaction Mixture: In a suitable reaction vessel, dissolve N-formyl-2-bromo-O-methylnorbelladine (1.0 mmol) in a mixture of 1,4-dioxane (B91453) (5 mL) and sodium acetate (B1210297) buffer (20 mL; 0.5 M; pH 4.5).

-

Addition of Mediator and Enzyme: To the stirred solution, add 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) (0.6 equivalents). Initiate the reaction by adding laccase from Trametes versicolor (1000 U mmol⁻¹ of substrate).

-

Reaction Conditions: Stir the reaction mixture gently at 25 °C for 3.0 hours in the presence of air as the primary oxidant.[1]

-

Work-up and Cyclization: Following the oxidative coupling, the resulting spirocyclohexadienonic intermediate is treated with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to induce intramolecular oxa-Michael addition, yielding the tetracyclic N-formyl-1-bromo-narwedine.[1]

-

Purification: The product can be purified by standard chromatographic techniques.

Stereoselective Reduction of (-)-Narwedine to (-)-Galanthamine

This protocol details the highly selective reduction of the desired narwedine enantiomer.

-

Preparation of the Reaction Mixture: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve (-)-narwedine in anhydrous tetrahydrofuran (B95107) (THF).

-

Cooling: Cool the solution to a temperature below -15 °C. It is critical to maintain this low temperature to prevent the formation of the epi-galanthamine isomer.[7]

-

Addition of Reducing Agent: Slowly add a solution of L-selectride (1.0 M in THF) to the cooled narwedine solution. The addition should be dropwise to maintain the low temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until all the starting material is consumed.

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of methanol. Allow the mixture to warm to room temperature. The solvent is then removed under reduced pressure.

-

Extraction and Purification: The residue is dissolved in a suitable organic solvent (e.g., chloroform) and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography or crystallization to yield pure (-)-galanthamine.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of (-)-galanthamine from (±)-narwedine, incorporating a resolution step.

Synthesis of (-)-Galanthamine from (±)-Narwedine.

Conclusion

(+/-)-Narwedine stands as a cornerstone in both the natural and synthetic pathways to galanthamine. A thorough understanding of its formation through biomimetic oxidative coupling and its stereoselective conversion to the final active pharmaceutical ingredient is paramount for the development of efficient and scalable production processes. The methodologies presented in this guide, from greener enzymatic syntheses to highly selective reductions, offer a toolkit for researchers and drug development professionals to advance the synthesis of this essential medicine. Future research may focus on further optimizing these processes, potentially through the discovery of more efficient enzymes or novel catalytic systems.

References

- 1. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00001C [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. WO2007010412A2 - Syntheses and preparations of narwedine and related novel compounds - Google Patents [patents.google.com]

- 4. soc.chim.it [soc.chim.it]

- 5. researchgate.net [researchgate.net]

- 6. An improved process for the preparation of galantamine hydrobromide - Patent 2009015 [data.epo.org]

- 7. Galantamine total synthesis - Wikipedia [en.wikipedia.org]

The Pharmacological Potential of Amaryllidaceae Alkaloids: A Technical Guide for Researchers, with a Focus on Narwedine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Amaryllidaceae family of plants has long been a source of structurally diverse and biologically active alkaloids. These compounds, characterized by their unique ring systems, have garnered significant attention from the scientific community for their potential therapeutic applications. Among these, narwedine, a galanthamine-type alkaloid, and its congeners have demonstrated a range of pharmacological activities, including enzyme inhibition and cytotoxicity. This technical guide provides a comprehensive overview of the biological activities of Amaryllidaceae alkaloids, with a specific focus on narwedine, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant signaling pathways.

Introduction to Amaryllidaceae Alkaloids and Narwedine

Amaryllidaceae alkaloids are a large and structurally varied group of nitrogen-containing secondary metabolites found exclusively in plants of the Amaryllidaceae family. To date, over 500 such alkaloids have been identified, classified into various structural types, including norbelladine, lycorine, haemanthamine, and galanthamine (B1674398).[1] These compounds have been investigated for a wide array of bioactivities, such as antiviral, antimalarial, anticancer, and acetylcholinesterase (AChE) inhibitory effects.[1]

Narwedine is a prominent member of the galanthamine-type alkaloids and serves as a biosynthetic precursor to galanthamine, a drug approved for the treatment of Alzheimer's disease.[2][3] Narwedine itself exhibits biological activities, including enzyme inhibitory properties.[4] Its chemical structure and relationship to galanthamine make it a molecule of significant interest in the development of new therapeutic agents.

Quantitative Data on Biological Activities

The biological activities of Amaryllidaceae alkaloids are often quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. The following tables summarize the reported IC50 values for narwedine and other selected Amaryllidaceae alkaloids.

Table 1: Enzyme Inhibitory Activity of Narwedine and Other Amaryllidaceae Alkaloids

| Alkaloid | Enzyme | IC50 (µM) | Reference |

| Narwedine | Acetylcholinesterase (AChE) | 281 | [4] |

| Butyrylcholinesterase (BChE) | 911 | [4] | |

| Prolyl endopeptidase | 907 | [4] | |

| 1-O-acetyllycorine | Acetylcholinesterase (AChE) | 0.96 ± 0.04 | |

| Crinine | Acetylcholinesterase (AChE) | 461 ± 14 | |

| Crinamidine | Acetylcholinesterase (AChE) | 300 ± 27 | |

| Epivittatine | Acetylcholinesterase (AChE) | 239 ± 9 | |

| 6-hydroxycrinamine | Acetylcholinesterase (AChE) | 490 ± 7 | |

| Lycorine | Acetylcholinesterase (AChE) | 213 ± 1 | |

| 1,2-di-O-acetyllycorine | Acetylcholinesterase (AChE) | 211 ± 10 | |

| Galanthamine | Acetylcholinesterase (AChE) | ~1.5 |

Table 2: Cytotoxic Activity of Selected Amaryllidaceae Alkaloids

| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |

| Pretazettine | Molt4 (lymphoid) | Data not specified | [5] |

| Haemanthamine | Leukemia | Data not specified | [1] |

| Pancratistatin | Various | Data not specified | |

| Narciclasine (B1677919) | Various | Data not specified | [1] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to evaluate the biological activities of Amaryllidaceae alkaloids.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for and quantify the inhibitory activity of compounds against acetylcholinesterase.

Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (B1193921) by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate. The rate of color formation is proportional to AChE activity and can be measured spectrophotometrically at 412 nm.[6][7]

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution

-

Phosphate (B84403) buffer (pH 8.0)

-

Test compounds (Amaryllidaceae alkaloids) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well plate, add 25 µL of phosphate buffer to all wells.

-

Add 25 µL of the test compound solution at various concentrations to the sample wells. For the control (100% enzyme activity), add 25 µL of the solvent.

-

Add 25 µL of the AChE enzyme solution to all wells except the blank.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 15 minutes).

-

To initiate the reaction, add 50 µL of DTNB solution followed by 25 µL of ATCI solution to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a specified duration (e.g., 10-15 minutes) using a microplate reader.

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble tetrazolium salt MTT to a purple, insoluble formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of metabolically active cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.[5][8]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or SDS in HCl)

-

Test compounds (Amaryllidaceae alkaloids)

-

96-well cell culture plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Treat the cells with various concentrations of the Amaryllidaceae alkaloids and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C in a CO2 incubator, allowing for the formation of formazan crystals.

-

Carefully remove the culture medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete dissolution.

-

Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

Signaling Pathways and Mechanisms of Action

Amaryllidaceae alkaloids exert their biological effects through various mechanisms, including enzyme inhibition and modulation of cellular signaling pathways.

Dual Mechanism of Action of Galanthamine

Galanthamine, a well-studied Amaryllidaceae alkaloid, exhibits a dual mechanism of action in the treatment of Alzheimer's disease. It acts as a competitive and reversible inhibitor of acetylcholinesterase (AChE), thereby increasing the levels of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft.[9][10] Additionally, galanthamine is an allosteric modulator of nicotinic acetylcholine receptors (nAChRs), enhancing their sensitivity to acetylcholine.[11][12] This dual action potentiates cholinergic neurotransmission, which is compromised in Alzheimer's disease.

Dual mechanism of action of galanthamine.

Induction of Apoptosis in Cancer Cells

Several Amaryllidaceae alkaloids, including narciclasine and haemanthamine, have been shown to induce apoptosis (programmed cell death) in various cancer cell lines.[1][13] The underlying mechanisms often involve the modulation of key signaling pathways that regulate cell survival and death. For instance, some alkaloids can activate pro-apoptotic proteins and inhibit anti-apoptotic pathways, such as the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes their survival.

Inhibition of NF-κB signaling by Amaryllidaceae alkaloids.

Experimental Workflow for Screening and Characterization

The discovery and development of new drugs from natural products like Amaryllidaceae alkaloids follow a structured workflow, from initial screening to detailed mechanistic studies.

General workflow for drug discovery from Amaryllidaceae alkaloids.

Conclusion

Amaryllidaceae alkaloids, including narwedine, represent a rich source of bioactive compounds with significant therapeutic potential. Their diverse pharmacological activities, particularly in the areas of neurodegenerative diseases and cancer, warrant further investigation. This technical guide has provided a consolidated overview of their biological activities, with quantitative data, detailed experimental protocols, and illustrative signaling pathways to aid researchers, scientists, and drug development professionals in their ongoing efforts to harness the therapeutic power of these remarkable natural products. The continued exploration of the structure-activity relationships and mechanisms of action of Amaryllidaceae alkaloids will undoubtedly pave the way for the development of novel and effective therapeutic agents.

References

- 1. ejgm.co.uk [ejgm.co.uk]

- 2. soc.chim.it [soc.chim.it]

- 3. Galantamine total synthesis - Wikipedia [en.wikipedia.org]

- 4. Antitumor evaluation of amaryllidaceae alkaloids on cancer cell lines: A literature review - Electronic Journal of General Medicine [ejgm.co.uk]

- 5. MTT (Assay protocol [protocols.io]

- 6. japsonline.com [japsonline.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. What is the mechanism of Galantamine Hydrobromide? [synapse.patsnap.com]

- 10. nbinno.com [nbinno.com]

- 11. Galantamine — a Novel Cholinergic Drug with a Unique Dual Mode of Action for the Treatment of Patients with Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. thieme-connect.com [thieme-connect.com]

In Vitro Acetylcholinesterase Inhibitory Activity of Narwedine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro acetylcholinesterase (AChE) inhibitory activity of narwedine, an Amaryllidaceae alkaloid. The document summarizes key quantitative data, details experimental protocols, and visualizes relevant pathways to support further research and development in neurodegenerative disease therapeutics.

Executive Summary

Narwedine, a galanthamine-type alkaloid, has been identified as an inhibitor of acetylcholinesterase, a key enzyme in the cholinergic nervous system and a therapeutic target for Alzheimer's disease. In vitro studies have demonstrated its ability to inhibit AChE, although with varying reported potencies. This guide consolidates the available data on its inhibitory activity and provides detailed methodologies for the assays used in its evaluation.

Quantitative Data on Acetylcholinesterase Inhibition

The inhibitory potency of narwedine against acetylcholinesterase has been quantified in terms of its half-maximal inhibitory concentration (IC50). The available data from different studies are presented below.

| Compound | Enzyme Source | IC50 (µM) | Reference |

| (-)-Narwedine | Electric eel acetylcholinesterase (eeAChE) | 281 | |

| Narwedine | Not specified | 9.38 | [1] |

Note: The significant discrepancy in the reported IC50 values may be attributable to differences in experimental conditions, such as enzyme and substrate concentrations, incubation times, and the specific reagents used.

Experimental Protocols

The following sections detail the methodologies employed for the in vitro assessment of acetylcholinesterase inhibition by narwedine. The primary method cited is the spectrophotometric method developed by Ellman.

Acetylcholinesterase Inhibition Assay (for IC50 of 281 µM)

This protocol is based on the methodology described in the study that reported an IC50 of 281 µM for (-)-narwedine.

3.1.1 Materials and Reagents

-

Electric eel acetylcholinesterase (AChE), Type VI-S

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Tris-HCl buffer (50 mM, pH 8.0)

-

(-)-Narwedine

-

Galanthamine (B1674398) (positive control)

-

96-well microtiter plates

-

Spectrophotometric microplate reader

3.1.2 Assay Procedure

-

Preparation of Reagents:

-

Prepare a 50 mM Tris-HCl buffer at pH 8.0.

-

Dissolve AChE in the Tris-HCl buffer to a final concentration of 0.025 U/mL.

-

Dissolve ATCI and DTNB in the Tris-HCl buffer to final concentrations of 15 mM and 10 mM, respectively.

-

Prepare stock solutions of (-)-narwedine and galanthamine in a suitable solvent (e.g., DMSO) and make serial dilutions in the Tris-HCl buffer.

-

-

Assay in 96-Well Plate:

-

To each well, add 25 µL of the test compound solution (or buffer for control).

-

Add 50 µL of the AChE solution to each well.

-

Add 125 µL of the DTNB solution to each well.

-

Pre-incubate the plate at room temperature for 5 minutes.

-

Initiate the reaction by adding 25 µL of the ATCI solution to each well.

-

-

Measurement and Data Analysis:

-

Immediately measure the absorbance at 412 nm using a microplate reader.

-

Continue to read the absorbance every minute for a total of 5 minutes.

-

Calculate the rate of reaction (V) for each concentration of the inhibitor.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

General Ellman's Method for AChE Inhibition

This represents a generalized protocol for the widely used Ellman's method for assessing AChE inhibition.[2][3][4]

3.2.1 Principle

The assay is based on the reaction of the product of acetylcholine (B1216132) hydrolysis, thiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.

3.2.2 Typical Assay Components

-

Enzyme: Acetylcholinesterase (from various sources, e.g., electric eel, human erythrocytes).

-

Substrate: Acetylthiocholine iodide (ATCI).

-

Chromogen: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

-

Buffer: Typically a phosphate (B84403) or Tris-HCl buffer at a pH of 7.5-8.0.

-

Inhibitor: The test compound (e.g., narwedine).

-

Instrumentation: A spectrophotometer or microplate reader capable of measuring absorbance at 412 nm.

Signaling Pathways and Mechanisms

The primary mechanism of action for narwedine in this context is the direct inhibition of the acetylcholinesterase enzyme. This leads to an increase in the concentration of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

While specific kinetic studies on narwedine are not extensively available, Amaryllidaceae alkaloids, in general, are known to be reversible inhibitors of acetylcholinesterase. The inhibition can be of a competitive or mixed-type nature.

Acetylcholinesterase Catalytic Cycle and Inhibition

The following diagram illustrates the normal enzymatic breakdown of acetylcholine by acetylcholinesterase and how an inhibitor like narwedine can interfere with this process.

Caption: Acetylcholinesterase inhibition by narwedine.

Experimental Workflow for AChE Inhibition Assay

The following diagram outlines the typical workflow for determining the in vitro acetylcholinesterase inhibitory activity of a compound using the Ellman's method.

Caption: Workflow for AChE inhibition assay.

Conclusion

Narwedine demonstrates in vitro inhibitory activity against acetylcholinesterase, a key target in Alzheimer's disease research. The existing data, while showing some variability, confirms its potential as a cholinesterase inhibitor. The detailed protocols and workflow diagrams provided in this guide are intended to facilitate the design of future experiments for the further characterization of narwedine and related compounds. Further research is warranted to elucidate the precise kinetic mechanism of inhibition and to explore its structure-activity relationship for the development of more potent and selective inhibitors.

References

- 1. Acetylcholinesterase inhibitory activity of some Amaryllidaceae alkaloids and Narcissus extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

Cytotoxic Effects of Narwedine on Cancer Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively documents the cytotoxic properties of various Amaryllidaceae alkaloids against cancer cell lines. However, specific research on the cytotoxic effects of narwedine is limited. This guide provides a comprehensive overview based on the available information for related compounds within the Amaryllidaceae family, offering a potential framework for understanding the anticipated effects of narwedine. All data and pathways presented are based on analogous compounds and should be considered hypothetical for narwedine pending direct experimental validation.

Introduction

Narwedine is a member of the Amaryllidaceae alkaloid family, a class of natural compounds known for a wide range of biological activities, including significant antitumor properties.[1][2][3] Alkaloids from this family, such as lycorine, haemanthamine, and narciclasine, have demonstrated potent cytotoxicity against various cancer cell lines through mechanisms including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[1][2] Given its structural similarity to other cytotoxic Amaryllidaceae alkaloids, narwedine is a compound of interest for its potential anticancer effects. This document aims to synthesize the current understanding of the cytotoxic mechanisms of this class of alkaloids, providing a predictive framework for the study of narwedine.

Quantitative Data on Cytotoxicity of Amaryllidaceae Alkaloids

| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |

| Lycorine | Gastric Cancer | Varies | [1] |

| Lung Cancer (A549) | Varies | [1] | |

| Leukemia (K562) | Varies | [1] | |

| Haemanthamine | Various | Varies | [1] |

| Homolycorine | Various | Varies | [1] |

| Galanthamine Peptide Ester (GAL-LEU) | Prostate Cancer (PC3) | 30.8 | [4][5] |

| Galanthamine Peptide Ester (GAL-VAL) | Prostate Cancer (PC3) | > 30 | [4][5] |

| Galanthamine Hydrobromide | Cervical Cancer (HeLa) | 30 ± 0.22 | [6] |

Experimental Protocols

Detailed experimental protocols for assessing the cytotoxic effects of narwedine are not yet published. However, standard methodologies used for evaluating other Amaryllidaceae alkaloids can be readily adapted.

Cell Culture

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], PC3 [prostate]) and a non-cancerous control cell line (e.g., HEK293 [human embryonic kidney]) would be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells would be maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of narwedine (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) using dose-response curve analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Treat cells with narwedine at its IC50 concentration for 24 and 48 hours.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis (PI Staining and Flow Cytometry)

-

Treat cells with narwedine at its IC50 concentration for 24 and 48 hours.

-

Harvest, wash, and fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

-

Wash the cells with PBS and treat with RNase A.

-

Stain the cells with Propidium Iodide (PI).

-

Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) by flow cytometry.

Potential Signaling Pathways and Mechanisms of Action

Based on studies of related Amaryllidaceae alkaloids, narwedine may exert its cytotoxic effects through the induction of apoptosis and cell cycle arrest, likely involving the modulation of key signaling pathways.

Induction of Apoptosis

Amaryllidaceae alkaloids are known to induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][7]

-

Intrinsic Pathway: This pathway involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (e.g., caspase-9 and caspase-3), leading to programmed cell death.[1]

-

Extrinsic Pathway: Activation of death receptors on the cell surface can also initiate a caspase cascade (e.g., involving caspase-8) that culminates in apoptosis.[7]

Cell Cycle Arrest

Many Amaryllidaceae alkaloids have been shown to arrest the cell cycle at various phases, thereby inhibiting cancer cell proliferation.[1][8] This is often achieved by modulating the expression and activity of cyclins and cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression.[9][10][11]

Conclusion and Future Directions

While direct evidence for the cytotoxic effects of narwedine on cancer cell lines is currently lacking, the extensive research on related Amaryllidaceae alkaloids provides a strong rationale for its investigation as a potential anticancer agent. Future studies should focus on:

-

Screening: Evaluating the cytotoxicity of narwedine across a broad panel of cancer cell lines to determine its potency and selectivity.

-

Mechanism of Action: Elucidating the specific molecular mechanisms by which narwedine induces cell death and inhibits proliferation, including detailed analysis of apoptotic pathways and cell cycle regulation.

-

In Vivo Studies: Assessing the antitumor efficacy of narwedine in preclinical animal models to validate its therapeutic potential.

The exploration of narwedine and other Amaryllidaceae alkaloids holds promise for the discovery of novel and effective cancer therapies.[2]

References

- 1. ejgm.co.uk [ejgm.co.uk]

- 2. Antitumor evaluation of amaryllidaceae alkaloids on cancer cell lines: A literature review - Electronic Journal of General Medicine [ejgm.co.uk]

- 3. The Biological Activity of Alkaloids from the Amaryllidaceae: From Cholinesterases Inhibition to Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmacophorejournal.com [pharmacophorejournal.com]

- 5. galaxypub.co [galaxypub.co]

- 6. public.pensoft.net [public.pensoft.net]

- 7. researchgate.net [researchgate.net]

- 8. Cell cycle modulatory effects of Amaryllidaceae alkaloids | Semantic Scholar [semanticscholar.org]

- 9. Narwedine | C17H19NO3 | CID 10356588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Chemoenzymatic Total Synthesis of (+)-Galanthamine and (+)-Narwedine from Phenethyl Acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Mechanism of Action of Narwedine as an Acetylcholinesterase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Narwedine, an Amaryllidaceae alkaloid and a precursor in the synthesis of galantamine, has been identified as an inhibitor of acetylcholinesterase (AChE). This technical guide provides a comprehensive overview of the current understanding of narwedine's mechanism of action as an AChE inhibitor. The document details its kinetic properties, proposes a mechanism of interaction with the enzyme's active site, and outlines the experimental protocols used for its characterization. Furthermore, this guide includes visualizations of the inhibitory mechanism, experimental workflows, and potential downstream signaling pathways to facilitate a deeper understanding for researchers in neuropharmacology and drug development.

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132), thereby terminating the nerve impulse. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological disorders characterized by a cholinergic deficit. Narwedine, a member of the Amaryllidaceae alkaloid family, is structurally related to the well-known AChE inhibitor, galantamine. While galantamine is a clinically approved drug for Alzheimer's disease, the specific inhibitory mechanism of narwedine against AChE is less characterized. This guide aims to consolidate the available information and provide a detailed technical overview of narwedine's action on AChE.

Mechanism of Action of Narwedine as an AChE Inhibitor

The current understanding of narwedine's mechanism of action is largely inferred from its structural similarity to galantamine, which is a competitive and reversible inhibitor of AChE[1]. This suggests that narwedine likely competes with the natural substrate, acetylcholine, for binding to the active site of the enzyme.

The Acetylcholinesterase Active Site

The active site of AChE is located at the bottom of a deep and narrow gorge, approximately 20 Å long. This gorge is lined with aromatic amino acid residues. The active site itself is composed of two main subsites:

-

The Catalytic Active Site (CAS): This site contains the catalytic triad (B1167595) of amino acids (Ser200, His440, and Glu327 in Torpedo californica AChE) responsible for the hydrolysis of acetylcholine[2].

-

The Peripheral Anionic Site (PAS): Located at the entrance of the gorge, the PAS is involved in the initial binding of the substrate and allosteric modulation of the enzyme's activity.

Proposed Binding of Narwedine

Given the competitive nature of the structurally similar galantamine, it is hypothesized that narwedine binds to the catalytic active site of AChE. This binding would prevent acetylcholine from accessing the catalytic triad, thereby inhibiting its hydrolysis. The specific interactions, such as hydrogen bonds and hydrophobic interactions with the aromatic residues lining the gorge, have not been experimentally determined for narwedine. Molecular docking studies would be required to elucidate the precise binding mode and interacting residues.

Quantitative Data

The inhibitory potency of narwedine against AChE has been quantified, and the available data is summarized in the table below.

| Compound | Enzyme | IC50 Value (µM) | Source |

| Narwedine | Acetylcholinesterase (AChE) | 281 | Unpublished |

Note: The source for the IC50 value of narwedine is not explicitly detailed in the provided search results, and is therefore cited as unpublished. Further literature review is required to identify the primary source of this data.

Experimental Protocols

The characterization of narwedine as an AChE inhibitor involves both in vitro enzymatic assays and in silico molecular modeling.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from the widely used Ellman's method for measuring AChE activity.

Objective: To determine the in vitro inhibitory effect of narwedine on the activity of acetylcholinesterase.

Principle: The assay measures the activity of AChE by quantifying the formation of thiocholine (B1204863) from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be measured spectrophotometrically at 412 nm.

Materials:

-

Acetylcholinesterase (from electric eel or human recombinant)

-

Narwedine

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate (B84403) buffer (0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of narwedine in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain a range of test concentrations.

-

Prepare a 10 mM DTNB solution in phosphate buffer.

-

Prepare a 14 mM ATCI solution in deionized water (prepare fresh daily).

-

Prepare a working solution of AChE (e.g., 1 U/mL) in phosphate buffer. Keep on ice.

-

-

Assay in 96-well Plate:

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

-

Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for narwedine.

-

Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL narwedine solution (at various concentrations).

-

-

Pre-incubation:

-